molecular formula C12H10ClNO2 B3283840 Methyl 2-chloro-8-methylquinoline-3-carboxylate CAS No. 773874-59-2

Methyl 2-chloro-8-methylquinoline-3-carboxylate

Cat. No. B3283840
CAS RN: 773874-59-2
M. Wt: 235.66 g/mol
InChI Key: IORDVUFIGBKQKG-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-8-methylquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8ClNO. It is also known by other names such as 2-chloro-8-methyl-3-quinoline carboxaldehyde, 2-chloro-8-methylquinoline-3-carboxaldehyde, and 2-chloro-8-methyl-3-quinolinecarbaldehyde . It is a crystalline powder with a molecular weight of 205.64 g/mol .


Synthesis Analysis

A new series of structurally diverse 2-chloro-8-methyl quinoline imides were synthesized by conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide followed by coupling of different benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-8-methylquinoline-3-carboxylate” consists of a quinoline ring system with a chlorine atom at the 2nd position and a methyl group at the 8th position . The InChI key for this compound is YPBRSXNRWFUUOE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, condensation of 2-chloro-8-methylquinoline-3-carboxaldehyde with substituted anilines in acetone afforded the respective 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-8-methylquinoline-3-carboxylate” is a crystalline powder . It has a molecular weight of 205.64 g/mol . The compound has a melting point of 139°C .

Scientific Research Applications

Photodegradation Studies

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (a quinolinecarboxylic herbicide) has been studied for its photodegradation in aqueous solutions, revealing insights into environmental degradation processes. In the presence of UV irradiation, this compound undergoes rapid degradation, leading to decarboxylation reactions. Such studies are crucial in understanding the environmental fate of these compounds (Pinna & Pusino, 2012).

Chemical Synthesis and Applications

  • Quinoline derivatives like Methyl 2-chloro-8-methylquinoline-3-carboxylate have been explored for their potential in creating various biochemical compounds. For example, synthesis and structural elucidation of chloroquinoline derivatives have shown promise in antioxidant activities, suggesting potential biomedical applications (Murugavel et al., 2017).

Biochemical Analysis

  • The compound's derivatives have been analyzed for their structural properties and interaction with other chemical entities. This includes exploring hydrogen bonding interactions and molecular docking studies, which are fundamental in drug discovery and material science (Kose, Atac, & Bardak, 2018).

Antimicrobial and Antifungal Properties

  • Some derivatives of Methyl 2-chloro-8-methylquinoline-3-carboxylate have been evaluated for their antimicrobial and antifungal activities, suggesting their potential use in developing new pharmaceuticals or preservatives (Kim, Lee, Yang, & Lee, 2014).

Environmental Impact Assessment

  • Understanding the environmental impact and degradation pathways of such chemicals is essential. Studies focusing on how these compounds interact with environmental factors can provide crucial information for assessing ecological risks (Gracheva & Tochilkin, 1980).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-chloro-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-6-9(12(15)16-2)11(13)14-10(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDVUFIGBKQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-8-methylquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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